Albendazole-2-aminosulfoxide

Description

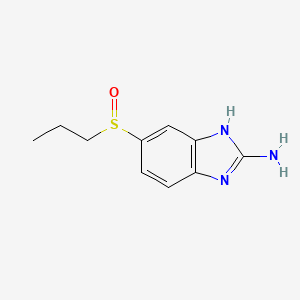

Structure

3D Structure

Properties

IUPAC Name |

6-propylsulfinyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-2-5-15(14)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACOMYIQGVIQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Albendazole 2 Aminosulfoxide

Interactions with Parasitic Tubulin Isotypes and Microtubule Dynamics

The primary mechanism of action for the benzimidazole (B57391) class of anthelmintics, including the active metabolites of albendazole (B1665689), involves the disruption of microtubule structures within the parasite iiarjournals.org.

The anthelmintic effect of albendazole's active metabolites is initiated by their selective binding to the β-tubulin subunit of the parasite's microtubules nih.govmdpi.com. This binding is highly specific to parasite tubulin, exhibiting a much higher affinity for helminth β-tubulin than for the mammalian counterpart, which accounts for the drug's selective toxicity iiarjournals.org. This interaction occurs at the colchicine-binding site, preventing the tubulin dimers from assembling into functional microtubules iiarjournals.org. While this mechanism is well-established for albendazole sulfoxide (B87167), specific binding affinity studies focusing solely on albendazole-2-aminosulfoxide are not widely documented.

By binding to β-tubulin, the active metabolites of albendazole inhibit the polymerization process, which is essential for the formation and elongation of microtubules iiarjournals.orgnih.gov. This disruption of the microtubule cytoskeleton is a critical blow to the parasite's cellular integrity and function. The depolymerization of microtubules affects numerous vital cellular processes that depend on a functional cytoskeleton iiarjournals.org. Studies have confirmed that albendazole is highly effective in disrupting tubulin polymerization, and this action is central to its therapeutic effect nih.gov.

| Compound | Primary Target | Mechanism | Effect on Microtubules | Resulting Cellular Disruption |

|---|---|---|---|---|

| Albendazole | β-tubulin | Binds to colchicine-sensitive site | Inhibits polymerization | Loss of cytoplasmic microtubules |

| Albendazole Sulfoxide (Active Metabolite) | β-tubulin | Binds with high affinity to parasite tubulin | Inhibits assembly and promotes depolymerization | Disruption of cell structure, division, and transport |

| Albendazole Sulfone | β-tubulin | Considered to have lower anthelmintic activity | Some studies show similar effects to sulfoxide on ultrastructure | Reduced impact on cellular functions compared to sulfoxide |

| This compound | Specific data on direct interaction with tubulin and microtubule polymerization is limited. It is recognized as a downstream metabolite. |

The inhibition of microtubule polymerization leads to a cascade of disruptive effects on the parasite's cells. Microtubules are fundamental to maintaining cell shape, intracellular transport, and cell division nih.gov. Their disruption causes degenerative changes in the intestinal and tegmental cells of helminths iiarjournals.org. This leads to:

Impaired Intracellular Transport: The movement of secretory vesicles and other essential molecules within the cell is halted, leading to an accumulation of waste products and a deficit of necessary materials researchgate.net.

Inhibition of Cell Division: Microtubules form the spindle fibers necessary for mitosis. Their disruption prevents cell division, which in turn blocks egg production and development, and prevents existing eggs from hatching iiarjournals.org.

Loss of Structural Integrity: The parasite's absorptive surfaces, such as the intestinal cells of nematodes or the tegument of cestodes, undergo significant damage, impairing their essential functions researchgate.net.

Interference with Parasitic Metabolic Pathways

Beyond the structural damage caused by microtubule disruption, the active metabolites of albendazole critically interfere with the parasite's energy metabolism.

Parasitic helminths are highly dependent on glucose from the host as their primary source of energy researchgate.net. The uptake of glucose is a microtubule-dependent process iiarjournals.org. The depolymerization of cytoplasmic microtubules in the parasite's intestinal and tegmental cells severely impairs their ability to absorb glucose researchgate.netiiarjournals.org. This blockade of nutrient absorption leads to a rapid depletion of the parasite's glycogen (B147801) stores, resulting in a severe energy deficit that leads to immobilization and eventual death iiarjournals.org. The metabolic pathway shows that albendazole sulfoxide is the key active component responsible for inhibiting glucose absorption in parasites researchgate.net.

| Metabolic Process | Effect of Albendazole Active Metabolites | Biochemical Consequence | Ultimate Outcome for Parasite |

|---|---|---|---|

| Glucose Uptake | Inhibited due to microtubule disruption in absorptive cells | Depletion of glycogen stores | Energy deficit, immobilization |

| Fumarate Reductase Activity | Inhibited (in some helminth species) | Reduced anaerobic ATP production | Further energy depletion |

| Malate Dehydrogenase Activity | Suppressed (in some studies) | Disruption of the tricarboxylic acid cycle | Impaired energy metabolism |

In many parasitic helminths that live in anaerobic or microaerophilic environments, the enzyme fumarate reductase is a crucial component of their anaerobic energy metabolism, functioning as a terminal electron acceptor taylorandfrancis.com. Benzimidazoles, including albendazole, have been shown to inhibit this helminth-specific enzyme taylorandfrancis.com. This inhibition disrupts the electron transport chain and reduces the production of adenosine triphosphate (ATP) under anaerobic conditions, further contributing to the energy deficit caused by the inhibition of glucose uptake nih.gov. However, some studies have found no apparent effect on fumarate reductase activity in the cyst walls of Echinococcus granulosus after albendazole treatment, suggesting this mechanism may be species-specific nih.gov. The specific action of this compound on this enzyme has not been clearly delineated.

Impact on Energy Metabolism and ATP Production

This compound, the primary active metabolite of albendazole, exerts a profound impact on the energy metabolism of susceptible parasites, leading to a critical depletion of adenosine triphosphate (ATP), the essential energy currency of the cell. This disruption of energy production is a key component of its anthelmintic effect and results from a cascade of molecular and cellular events initiated by the compound's primary mechanism of action.

The fundamental action of this compound is its binding to the β-tubulin subunit of the parasite's microtubules, which inhibits their polymerization. patsnap.comnih.govchemicalbook.com This disruption of the microtubular cytoskeleton has far-reaching consequences, one of the most significant being the impairment of glucose uptake by the parasite's absorptive surfaces, such as the intestinal and tegmental cells. patsnap.comtaylorandfrancis.comnih.govyoutube.com Parasitic helminths are heavily reliant on host-derived glucose as their primary energy source, and the compromised microtubule function severely hampers their ability to absorb this vital nutrient. patsnap.com

Beyond the impairment of glucose absorption, this compound also directly targets mitochondrial function in some parasites. nih.gov Research has indicated that benzimidazoles, including albendazole and its metabolites, can inhibit the activity of mitochondrial fumarate reductase. nih.govnih.gov This enzyme is particularly crucial for anaerobic ATP production in many helminths that reside in low-oxygen environments. Its inhibition further cripples the parasite's ability to generate energy. nih.gov At higher concentrations, albendazole has also been shown to inhibit other key enzymes in metabolic pathways, such as malate dehydrogenase in the Krebs cycle. nih.govchemicalbook.com

Ultrastructural studies of parasites treated with albendazole sulfoxide have revealed significant morphological changes to their mitochondria. Following treatment, mitochondria have been observed to be rounded, abnormally increased in size, and display altered cristae. nih.gov These structural abnormalities are indicative of compromised mitochondrial function and further support the compound's role in disrupting cellular energy production.

The multifaceted assault on the parasite's energy metabolism, encompassing the blockade of glucose uptake, depletion of glycogen stores, and direct inhibition of key mitochondrial enzymes, culminates in a catastrophic failure of ATP production. This energy depletion is a critical factor leading to the paralysis and eventual death of the parasite.

Research Findings on the Effects of this compound on Parasite Energy Metabolism

| Metabolic Process/Component | Observed Effect of this compound | Consequence for the Parasite | Supporting Evidence |

| Glucose Uptake | Severely impaired due to microtubule disruption in absorptive cells. patsnap.comtaylorandfrancis.comnih.gov | Deprivation of the primary energy source. patsnap.com | Degenerative changes in intestinal and tegmental cells. nih.govchemicalbook.com |

| Glycogen Stores | Significant depletion. nih.govchemicalbook.comyoutube.com | Loss of internal energy reserves. | Direct consequence of impaired glucose uptake. nih.gov |

| ATP Production | Substantially decreased. nih.govchemicalbook.comtaylorandfrancis.com | Energy depletion, leading to immobilization and death. patsnap.comnih.govchemicalbook.com | A direct result of insufficient glucose for metabolic pathways. patsnap.comyoutube.com |

| Mitochondrial Fumarate Reductase | Inhibition of enzyme activity. nih.govnih.gov | Disruption of anaerobic energy production. nih.gov | Particularly effective in helminths in anaerobic environments. |

| Krebs Cycle Enzymes | Inhibition of enzymes such as malate dehydrogenase at high concentrations. nih.govchemicalbook.com | Further impairment of cellular respiration. | Contributes to the overall disruption of energy metabolism. |

Ultrastructural Changes in Parasite Mitochondria Induced by this compound

| Mitochondrial Feature | Observed Alteration Post-Treatment | Timeframe of Observation | Implication |

| Overall Morphology | Swelling and rounding of mitochondria. nih.gov | Apparent after 48 hours of treatment. nih.gov | Suggests osmotic imbalance and membrane damage. |

| Size | Abnormal increase in size. nih.gov | More evident after 72 hours of treatment. nih.gov | Indicates compromised mitochondrial integrity. |

| Cristae | Altered and damaged cristae structure. nih.gov | Visible from 48 hours post-treatment. nih.gov | Implies disruption of the electron transport chain and oxidative phosphorylation. |

| Optical Density | Changes in optical density in susceptible helminths. | Observed as early as four hours after treatment in sensitive populations. | Reflects significant histochemical changes and metabolic disruption. |

Pharmacokinetic Profiles of Albendazole 2 Aminosulfoxide in Preclinical Models

Biotransformation Pathways and Enzymes Responsible for Albendazole-2-aminosulfoxide Formation

The biotransformation of the parent drug, albendazole (B1665689), into its primary active metabolite, this compound (also known as albendazole sulfoxide), is a critical step in its mechanism of action. This metabolic conversion is predominantly an oxidative process occurring in the liver, mediated by two major enzyme superfamilies.

Role of Cytochrome P450 Oxidases in Sulfoxidation

The Cytochrome P450 (CYP) enzyme system is a major contributor to the sulfoxidation of albendazole. nih.govnih.govasm.org In human liver microsomes, CYP enzymes are responsible for approximately 70% of the production of albendazole sulfoxide (B87167). nih.gov Specifically, isoforms such as CYP3A4 and CYP1A2 have been identified as key players in this metabolic pathway. scielo.brresearchgate.net The involvement of the CYP system in converting albendazole to its sulfoxide form is a rapid and extensive first-pass metabolic event. mdpi.com Studies in rats have also confirmed that cytochrome P450-dependent monooxygenases are one of the main enzymatic systems responsible for this sulfoxidation reaction. nih.govnih.gov

Contribution of Flavin-Containing Monooxygenases

In addition to the CYP450 system, Flavin-containing monooxygenases (FMOs) play a significant role in the formation of albendazole sulfoxide. nih.govnih.govasm.orgnih.gov In human liver microsomes, FMOs are estimated to contribute about 30% of the sulfoxidation of albendazole. nih.gov Research has shown that FMOs, particularly FMO3 which is the major form in the human liver, catalyze this conversion. nih.govasm.org The reaction is NADPH-dependent, and studies using purified FAD-containing monooxygenase from hog liver microsomes have demonstrated its capability to catalyze the sulfoxidation of albendazole. nih.gov The combined action of FMO and CYP systems ensures the efficient biotransformation of albendazole into its pharmacologically active sulfoxide metabolite. nih.govnih.gov

Formation of Downstream Metabolites (e.g., Albendazole-2-aminosulfone, Albendazole Sulfone)

Following its formation, albendazole sulfoxide serves as a substrate for further metabolic reactions, leading to the creation of downstream metabolites. The most prominent of these is albendazole sulfone (ABZSO2), which is formed through the further oxidation of albendazole sulfoxide. nih.govasm.orgmdpi.comnih.govresearcher.liferesearchgate.net This subsequent oxidation to the inactive sulfone metabolite is mediated exclusively by the CYP enzyme system. nih.govscielo.br Another significant downstream metabolite is albendazole-2-aminosulfone (ABZ-2-NH2-SO2). europa.eunih.gov This compound is recognized as a major metabolite of albendazole and is often used as a marker residue in animal tissues. europa.eunih.govnih.govdoaj.org The formation of these metabolites represents the continuation of the metabolic cascade that begins with the sulfoxidation of the parent albendazole compound. researchgate.netresearchgate.net

Comparative Pharmacokinetics of this compound across Animal Species

The pharmacokinetic profile of this compound displays notable variations across different preclinical animal models. These differences in absorption kinetics and tissue distribution are crucial for understanding the disposition of the active metabolite in various species.

Absorption Kinetics in Laboratory and Livestock Models

After oral administration of albendazole, it is rapidly and extensively metabolized, with albendazole sulfoxide being the primary metabolite detected in plasma across species like sheep, goats, and cattle. mdpi.comnih.govjarvm.comresearchgate.net The parent drug is often found at negligible levels in the bloodstream. jarvm.com

Pharmacokinetic studies have revealed significant differences between species. For instance, in a comparative study, the plasma persistence and terminal half-life of albendazole sulfoxide were found to be significantly shorter in goats compared to sheep. nih.govnih.govresearchgate.net This indicates a faster elimination of the active metabolite in goats. The rumen in ruminants can act as a reservoir, slowing transit time and potentially increasing the systemic availability of the compound. msdvetmanual.com

The following interactive table summarizes key pharmacokinetic parameters for albendazole sulfoxide in sheep and goats.

Data derived from a comparative study of subcutaneous administration of albendazole sulfoxide at 5 mg/kg. Actual values can vary based on study design and administration route. nih.gov

Distribution Patterns in Biological Tissues of Animal Hosts

Albendazole sulfoxide and its downstream metabolites are widely distributed throughout the biological tissues of animal hosts. Studies in various species have identified the presence of these compounds in key metabolic and excretory organs as well as in muscle tissue.

In donkeys, albendazole sulfoxide and albendazole sulfone were detected in the liver, kidney, skin, and muscle, with the highest concentrations generally found in the liver. nih.gov The downstream metabolite albendazole-2-aminosulfone was detected only in the liver and kidney. nih.gov Similarly, in Yellow River carp, albendazole and albendazole sulfoxide were found to be widely distributed, with the highest concentrations of the parent drug in the intestine and liver, and the highest levels of the sulfoxide metabolite in the bile, kidney, and liver. acs.orgnih.gov This suggests that the liver and kidney are the main metabolic organs, while bile is a primary route of elimination for albendazole sulfoxide. acs.orgnih.gov In channel catfish, albendazole sulfoxide was detected in muscle tissue, though at low concentrations. nih.gov The presence of albendazole-2-aminosulfone in the liver of various animal species has led to its use as a marker residue for monitoring. nih.govdoaj.org

Elimination and Excretion Routes of this compound and its Metabolites

The elimination of this compound and its subsequent metabolites occurs through several routes, with significant variations observed across different animal species. In preclinical models, both renal and biliary pathways have been identified as important for excretion.

In rats, studies have shown that a notable portion of the administered dose is recovered in the urine. Following the oral administration of racemic this compound, approximately 17.2% of the total dose was excreted in the urine. nih.gov This urinary fraction consisted of several compounds, including unchanged this compound (13.7%), the inactive metabolite Albendazole sulfone (0.3%), Albendazole 2-aminosulfone (3.1%), and a minuscule amount of the parent compound, Albendazole (0.1%). nih.gov

In aquatic species, the biliary route appears to be a primary pathway for elimination. Research in Yellow River carp ( Cyprinus carpio haematopterus ) demonstrated that elevated concentrations of this compound were found in the bile. nih.gov This finding suggests that biliary excretion is a principal mechanism for the elimination of this active metabolite in this species. nih.gov The liver and kidney are considered the main metabolic organs, where Albendazole is converted to this compound and further metabolized. nih.gov

Enantiomeric Pharmacokinetics of Sulfoxide Metabolites in Animal Systems

This compound is a chiral compound, existing as two stereoisomers or enantiomers: (+)-Albendazole-2-aminosulfoxide and (-)-Albendazole-2-aminosulfoxide. The pharmacokinetic behavior of these enantiomers is stereoselective, meaning they are absorbed, distributed, metabolized, and excreted differently in animal systems. This enantioselectivity has been observed across various preclinical models, including rats and sheep.

In rats, after administration of the racemic mixture, the disposition profiles of the two enantiomers are similar; however, the area under the plasma concentration-time curve (AUC) for the (-)-enantiomer is consistently higher than that of the (+)-enantiomer. nih.gov Research also indicates that no chiral inversion (conversion of one enantiomer to the other) occurs in this species. nih.gov

Conversely, in sheep, the (+)-enantiomer is the predominant form found in plasma. nih.govconicet.gov.ar Following the oral administration of racemic this compound, the AUC for the (+)-enantiomer was 5.8 times higher in male sheep and 4.0 times higher in female sheep compared to the (-)-enantiomer. nih.gov The mean residence times were 23.4 hours for the (+)-form and 22.2 hours for the (-)-form in males, and 16.1 hours and 17.4 hours, respectively, in females. nih.gov In dogs, the (+)-Albendazole-2-aminosulfoxide was also the predominant form, with its AUC value accounting for 70% of the total for the sulfoxide metabolite. conicet.gov.ar

Pharmacokinetic Parameters of this compound Enantiomers in Sheep

| Parameter | Sex | (+)-Albendazole-2-aminosulfoxide | (-)-Albendazole-2-aminosulfoxide |

|---|---|---|---|

| AUC Ratio [(+)/(-)] | Male | 5.8 | 1.0 |

| AUC Ratio [(+)/(-)] | Female | 4.0 | 1.0 |

| Mean Residence Time (h) | Male | 23.4 | 22.2 |

| Mean Residence Time (h) | Female | 16.1 | 17.4 |

Data derived from studies on the enantiomeric pharmacokinetics of this compound in sheep. nih.gov

Factors Influencing this compound Pharmacokinetics in Preclinical Settings

The pharmacokinetic profile of this compound can be significantly altered by various factors, including the host's health and diet, as well as the co-administration of other drugs.

Impact of Host Physiological State and Diet on Metabolite Systemic Availability

The physiological condition of the host animal, particularly the presence of parasitic infections, can influence the pharmacokinetics of this compound. nih.govmedrxiv.orgplos.orgnih.gov Studies in sheep have indicated that gastrointestinal nematode infections can alter the kinetics, leading to increased AUC values for the metabolite. plos.org This suggests that the disease state itself can modify the absorption or clearance of the compound.

Diet has been identified as a major determinant of the systemic availability of this compound. researchgate.net The co-administration with a fatty meal has been shown to substantially increase its systemic availability and peak plasma concentration. nih.govmedrxiv.orgnih.gov This is attributed to the lipophilic nature of albendazole, whose dissolution and absorption in the gastrointestinal tract are enhanced in the presence of fats. Furthermore, modifications in feeding schedules, such as temporary feed restriction, have been shown to enhance the plasma availability of benzimidazole (B57391) metabolites in ruminants like sheep and cattle. msdvetmanual.com

Influence of Concomitant Agents on Metabolic Enzyme Activity

The biotransformation of Albendazole to this compound and its subsequent metabolism to the inactive Albendazole sulfone is mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems. nih.govscielo.br The activity of these enzymes can be influenced by other drugs administered concurrently, leading to significant drug-drug interactions.

Antiepileptic drugs such as phenytoin, carbamazepine, and phenobarbital, which are known inducers of CYP enzymes, can significantly reduce the plasma concentrations of this compound. researchgate.net These agents accelerate the metabolism of the active sulfoxide metabolite, potentially impacting its efficacy. researchgate.net Specifically, CYP3A4 is a key enzyme in the sulfoxidation of albendazole. scielo.br

In vitro studies have also explored the inhibitory potential of various drug combinations on specific CYP isozymes. For example, a combination of Albendazole and Oxantel pamoate showed increased inhibition of CYP1A2 compared to Albendazole alone. nih.gov Similarly, the combination of Albendazole sulfoxide and Mebendazole also resulted in increased inhibition of the same enzyme. nih.gov Such interactions highlight the potential for altered pharmacokinetic profiles when Albendazole is administered as part of a combination therapy.

In Vitro Inhibition of CYP1A2 by Albendazole and its Combinations

| Compound/Combination | IC50 (μM) | Level of Inhibition |

|---|---|---|

| Albendazole | 8.0 | Moderate |

| This compound | 14.9 | Moderate |

| Albendazole-oxantel pamoate | 3.1 | Increased |

| Albendazole sulfoxide-mebendazole | 3.8 | Increased |

IC50 values representing the concentration required for 50% inhibition of CYP1A2 activity. nih.gov

Analytical Methodologies for Quantitative Determination of Albendazole 2 Aminosulfoxide

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the quantitative analysis of Albendazole-2-aminosulfoxide, offering high resolution and sensitivity. Various iterations of liquid chromatography have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of this compound. The method's versatility is enhanced by coupling it with different detectors, primarily Ultraviolet (UV) and Fluorescence detectors.

Methods using UV detection typically involve reversed-phase chromatography on a C18 column. For instance, one method detailed the analysis of Albendazole (B1665689) sulfoxide (B87167) in rat plasma using a Phenomenex C18 Luna column with a mobile phase consisting of acetonitrile, methanol, and a 20mM phosphate buffer (20:25:55, v/v/v) adjusted to pH 6.9. ekb.eg Detection was set at a wavelength of 290 nm, and the method was validated over a range of 0.05-80 µg/mL. ekb.eg Another HPLC-UV method for plasma samples employed a mobile phase of acetonitrile and 0.25N sodium acetate buffer (3:7, v/v) at pH 5.0, also with detection at 290 nm. nih.gov A study analyzing cattle plasma utilized an XBridge® C18 column with a gradient elution of acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6), with detection via a photodiode array (PDA) detector at 292 nm. nih.gov This method demonstrated linearity in the range of 0.025 to 2.0 µg/mL for the sulfoxide metabolite. nih.gov

Fluorescence detection offers enhanced sensitivity for quantifying this compound. A rapid and sensitive HPLC method was developed for its simultaneous quantification with other metabolites in sheep plasma. nih.gov This technique used a C18 reversed-phase column and fluorometric detection with excitation and emission wavelengths set to 290 and 320 nm, respectively. The limit of quantification for this compound was established at 39 ng/mL, with a recovery efficiency of 85.6%. nih.gov

| Matrix | Column | Mobile Phase | Detector | Linear Range / LOQ | Reference |

|---|---|---|---|---|---|

| Rat Plasma | Phenomenex C18 Luna (250 x 4.6 mm, 5µm) | Acetonitrile: Methanol: Phosphate Buffer (20mM) (20:25:55) | UV (290 nm) | 0.05-80 µg/mL | ekb.egresearchgate.net |

| Cattle Plasma | XBridge® C18 (250 x 4.6 mm, 5µm) | Acetonitrile & Ammonium Acetate Buffer (0.025M) | PDA (292 nm) | 0.025-2.0 µg/mL | nih.gov |

| Sheep Plasma | C18 Reversed-Phase | Not specified | Fluorescence (Ex: 290 nm, Em: 320 nm) | LOQ: 39 ng/mL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the method of choice. This technique provides precise quantification, especially at low concentrations in complex biological matrices like human plasma.

One improved LC-MS/MS method involved sample preparation using solid-phase extraction (SPE) from just 100 µL of human plasma. nih.govcore.ac.uk Chromatographic separation was achieved on a Hypurity C18 column with a mobile phase of acetonitrile and 2.0 mM ammonium acetate (80:20, v/v). nih.govcore.ac.uk The assay demonstrated a linear response over a concentration range of 3.00–600 ng/mL for this compound. nih.gov Another sensitive LC-MS/MS method for human plasma used a one-step extraction procedure and had a short run time of 4 minutes. nih.gov This method was validated for a quantification range of 5–3500 ng/mL for the sulfoxide metabolite. nih.gov In animal studies, an LC-MS/MS method was validated for the simultaneous determination of Albendazole and its metabolites in animal tissues, achieving limits of quantification lower than 4 µg/mL. doaj.org

| Matrix | Column | Mobile Phase | Sample Preparation | Linear Range | Reference |

|---|---|---|---|---|---|

| Human Plasma | Hypurity C18 | Acetonitrile: 2.0 mM Ammonium Acetate (80:20) | Solid Phase Extraction (SPE) | 3.00–600 ng/mL | nih.govcore.ac.uk |

| Human Plasma | Not specified | Gradient Elution | Ostro™ Plate (One-step) | 5–3500 ng/mL | nih.gov |

| Animal Tissues | XTerra MS C18 (10 cm x 2.1mm, 3.5µm) | 0.1% Formic acid – Methanol (Gradient) | Acid Hydrolysis, SPE | LOQ < 4 µg/mL | doaj.org |

| Silkworm Hemolymph | Not specified | Not specified | Liquid-Liquid Extraction | LOQ: 16.67 ng/mL | plos.org |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC), and similar technologies like Ultrafast Liquid Chromatography (UFLC), offer significant advantages over traditional HPLC, including shorter analysis times, better resolution, and reduced solvent consumption.

A UPLC method coupled with fluorescence detection (UPLC-FLD) was established for the simultaneous determination of Albendazole and its metabolites in pig and poultry muscle. nih.govmdpi.com Separation was performed on an ACQUITY UPLC® BEH C18 column within 6 minutes. nih.gov The detection wavelengths for this compound were an excitation of 303.1 nm and an emission of 330.4 nm. nih.gov This method achieved a low limit of quantification (LOQ) and demonstrated high recovery rates, ranging from 80.37% to 98.39%. nih.gov Another study utilized UFLC with tandem mass spectrometry (UFLC-MS/MS) to analyze this compound in silkworm hemolymph. plos.org The precursor-to-product ion transition monitored for the sulfoxide metabolite was 282.200 to 208.100, with a limit of quantitation of 16.67 ng/mL. plos.org

| Technique | Matrix | Column | Detector | LOQ | Reference |

|---|---|---|---|---|---|

| UPLC-FLD | Pig & Poultry Muscle | ACQUITY UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm) | Fluorescence (Ex: 303.1 nm, Em: 330.4 nm) | 1.0–10.9 µg/kg | nih.govmdpi.com |

| UFLC-MS/MS | Silkworm Hemolymph | Not specified | MS/MS (MRM mode) | 16.67 ng/mL | plos.org |

Immunological Assays for Metabolite Detection

Immunological assays provide a high-throughput and cost-effective alternative to chromatographic methods for the detection of this compound, particularly for screening purposes.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for detecting Albendazole and its metabolites. An indirect competitive ELISA (ic-ELISA) was developed that can simultaneously recognize Albendazole, Albendazole sulfoxide, Albendazole sulfone, and Albendazole-2-amino-sulfone. mdpi.comnih.gov This assay utilized a specific monoclonal antibody and achieved a 50% inhibitory concentration (IC50) value of 0.77 µg/L for this compound. mdpi.comnih.gov The practicality of this ELISA was confirmed by testing spiked milk, beef, and liver samples, which showed recoveries ranging from 60% to 108.8%. mdpi.com Another broad-spectrum ic-ELISA was established based on a "zero epitope loss" strategy for hapten design, which was capable of recognizing 20 different benzimidazoles, including the sulfoxide metabolite. oup.com ELISA methods are also suitable for screening residues in various animal-derived foods like pork, mutton, liver, and milk.

| Assay Type | Target Analyte | IC50 Value | Matrix | Recovery Rate | Reference |

|---|---|---|---|---|---|

| ic-ELISA | This compound (ABZSO) | 0.77 µg/L | Milk, Beef, Liver | 60% - 108.8% | mdpi.comnih.gov |

Hapten Design for Antibody Generation Specific to Sulfoxide Metabolites

The specificity and affinity of the antibodies used in immunoassays are critically dependent on the design of the hapten, a small molecule that is conjugated to a larger carrier protein to elicit an immune response. For generating antibodies that can recognize Albendazole and its sulfoxide metabolite, strategic hapten design is paramount.

In one successful approach, a novel hapten, 5-(propylthio)-1H-benzo[d]imidazol-2-amine, was designed and synthesized. mdpi.comnih.gov The rationale behind this design was to maximally expose the characteristic sulfanyl group of Albendazole to the immune system. This strategy led to the generation of a monoclonal antibody capable of simultaneously detecting the parent drug and its key metabolites, including this compound. mdpi.comnih.gov Another innovative "zero epitope loss" strategy involved introducing a spacer arm into the imino group of the imidazole ring of Albendazole. oup.com This design choice was made to preserve the core benzimidazole (B57391) structure while presenting it effectively to the immune system, resulting in an ultra-sensitive and broad-spectrum antibody. oup.com These targeted hapten designs are crucial for developing the specific and sensitive immunoassays required for monitoring sulfoxide metabolites. mdpi.comoup.com

Electrochemical Sensor Development for Metabolite Analysis

The development of electrochemical sensors offers a promising avenue for the rapid, simple, and cost-effective analysis of albendazole and its metabolites. While sensors specifically designed for this compound are still an emerging area, research into the electrochemical behavior of the parent compound, albendazole (ABZ), provides foundational insights. The electrochemical oxidation of ABZ is the principle upon which these sensors operate, a process that inherently involves its primary metabolites.

The electro-oxidation of albendazole occurs at the thioether group of the molecule in a two-step process. nih.govresearchgate.net Initially, ABZ is converted to albendazole sulfoxide (ABZSO), which is then further oxidized to albendazole sulfone (ABZSO2). nih.govresearchgate.net This electrochemical conversion mirrors the metabolic pathway in vivo.

One notable development is an electroanalytical sensor using a glassy carbon electrode (GCE) modified with platinum-palladium (Pt-Pd) bimetallic nanoparticles. nih.govresearchgate.netbohrium.comnih.gov This modified electrode enhances the electro-catalytic performance for ABZ detection. nih.govbohrium.comnih.gov Using differential pulse voltammetry, the sensor exhibits two distinct anodic peaks at approximately 1.10 V and 1.23 V, corresponding to the oxidation steps. nih.govresearchgate.netbohrium.com

The performance of such sensors has been demonstrated in various media, including aqueous solutions and spiked food matrices like milk and chicken. nih.govresearchgate.netbohrium.comnih.gov The research highlights the high sensitivity and applicability of this technology, achieving low limits of detection.

| Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|

| Aqueous Solution | 0.08 µmol L⁻¹ | nih.govresearchgate.netbohrium.comnih.gov |

| Ground Chicken | 10 µmol L⁻¹ | nih.govresearchgate.netbohrium.comnih.gov |

| Milk | 100 µmol L⁻¹ | nih.govresearchgate.netbohrium.comnih.gov |

Another approach involved a molecularly imprinted polymer (MIP) sensor for ABZ, which was developed using chitosan (B1678972) nanoparticles on a gold electrode. rsc.org This sensor demonstrated a linear response and a limit of detection of 0.119 μg mL⁻¹, showcasing the potential of imprinting technology for selective recognition. rsc.org

Sample Preparation Strategies for Biological Matrices (e.g., Animal Plasma, Milk, Tissues)

Effective sample preparation is a critical step to isolate this compound and other metabolites from complex biological matrices, remove interfering substances, and concentrate the analytes before analysis. The choice of strategy depends on the matrix and the analytical technique employed.

Solid-Phase Extraction (SPE) SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples like plasma. For the analysis of albendazole and its metabolites in human and cattle plasma, SPE has been proven effective. mdpi.comnih.govresearchgate.netnih.govnih.gov The process typically involves pre-treating SPE cartridges (e.g., C18 or Phenomenex Strata-X) with solvents like methanol and water. researchgate.netnih.gov The plasma sample, often pre-treated and fortified with an internal standard, is loaded onto the cartridge. nih.gov After washing to remove interferences, the analytes are eluted with an appropriate solvent. nih.gov This method yields high recovery rates for the analytes. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE) LLE is a common method for extracting analytes from aqueous samples like milk. A method developed for determining Albendazole-2-aminosulfone (a related metabolite used as a marker residue) in bovine milk utilizes LLE following an initial acid hydrolysis step. nih.gov In other protocols for pig and poultry muscle, samples are homogenized and then subjected to extraction with ethyl acetate after the addition of sodium sulfate and sodium hydroxide. mdpi.com The organic phase containing the analytes is then separated, dried, and reconstituted for analysis. mdpi.com

Protein Precipitation For plasma samples, protein precipitation is a simpler and faster alternative to SPE or LLE. This technique involves adding a precipitating agent, such as perchloric acid or methanol, to the plasma sample. ekb.egresearchgate.netnih.gov The mixture is vortexed and then centrifuged to pellet the precipitated proteins. ekb.egresearchgate.netnih.gov The resulting supernatant, containing the analytes of interest, is collected for direct injection or further processing. ekb.egresearchgate.netnih.gov

Mechanisms of Parasitic Resistance to Albendazole 2 Aminosulfoxide

Molecular Alterations in Parasitic β-Tubulin

The primary mechanism of action for benzimidazoles, including albendazole-2-aminosulfoxide, involves binding to β-tubulin, a subunit of microtubules. This binding disrupts microtubule polymerization, which is essential for various cellular functions in the parasite, such as glucose uptake, leading to parasite death.

Resistance to benzimidazoles is strongly associated with specific single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene. These genetic mutations result in amino acid substitutions at key positions, altering the protein's structure and its ability to bind with this compound.

Several key mutations in the β-tubulin gene have been identified that confer resistance:

F200Y (Phenylalanine to Tyrosine at codon 200): This is one of the most common mutations linked to benzimidazole (B57391) resistance in various parasitic nematodes.

E198A (Glutamic acid to Alanine at codon 198): This substitution is another frequently observed mutation associated with resistance.

F167Y (Phenylalanine to Tyrosine at codon 167): This mutation also contributes significantly to resistance in several parasite species.

Other mutations: Additional substitutions at codons 134 (Q134H) and 198 (E198K, E198V, E198L) have also been reported to be associated with benzimidazole resistance in hookworms.

These mutations are believed to occur in or near the drug's binding site on the β-tubulin protein, thereby reducing the binding affinity of this compound. The selection for these resistant alleles within a parasite population is a quantitative process, where the frequencies of these alleles increase under drug pressure.

| Codon Position | Original Amino Acid | Substituted Amino Acid | Parasite Species |

|---|---|---|---|

| 200 | Phenylalanine (F) | Tyrosine (Y) | Various nematodes |

| 198 | Glutamic acid (E) | Alanine (A) | Various nematodes |

| 167 | Phenylalanine (F) | Tyrosine (Y) | Various nematodes |

| 134 | Glutamine (Q) | Histidine (H) | Hookworms |

| 198 | Glutamic acid (E) | Lysine (K) | Hookworms |

| 198 | Glutamic acid (E) | Valine (V) | Hookworms |

| 198 | Glutamic acid (E) | Leucine (L) | Hookworms |

Reduced Binding Affinity of this compound to Target Proteins

The molecular alterations in β-tubulin directly lead to a reduced binding affinity of this compound for its target. This is a central aspect of the resistance mechanism. Studies have shown that tubulin from benzimidazole-resistant strains of parasites, such as Haemonchus contortus, exhibits significantly lower high-affinity binding to benzimidazole drugs compared to susceptible strains.

The binding constants, such as the apparent equilibrium association constant (Ka), are often lower in resistant strains. This indicates that a higher concentration of the drug is required to achieve the same level of binding and subsequent disruption of microtubule function. While this compound's Ka value might be lower than expected based on its anthelmintic potency, the reduction in binding affinity in resistant strains is a consistent finding.

It is important to note that while mutations in the β-tubulin gene are the primary cause of this reduced affinity, other factors might also play a role. However, the core of this resistance mechanism lies in the conformational change of the β-tubulin protein, which hinders the effective interaction with this compound.

Role of Efflux Pumps and Drug Transporters in Resistance Phenomena

Another significant mechanism of resistance involves the active removal of this compound from the parasite's cells by efflux pumps. These pumps are typically ATP-binding cassette (ABC) transporters, such as P-glycoproteins (Pgp), which are involved in the transport of a wide range of substances across cell membranes.

Overexpression of these transporter proteins has been implicated in resistance to various anthelmintics, including benzimidazoles. In resistant parasites, an increased expression of these efflux pumps can lead to a lower intracellular concentration of this compound, thereby reducing its ability to reach and bind to its β-tubulin target.

Research has shown that certain ABC transporter genes, such as Hco-pgp-9a, Hco-pgp-11, and Hco-haf-9, are significantly upregulated in oxfendazole-resistant isolates of Haemonchus contortus. While the direct interaction of this compound with these specific pumps requires further investigation, the general role of P-glycoproteins in benzimidazole resistance is well-considered.

The inhibition of these efflux pumps has been shown to increase the bioavailability and efficacy of some antiparasitic drugs, further supporting their role in resistance. The ability of some resistant parasite isolates to rapidly upregulate the transcription of ABC transporter genes upon drug exposure suggests an adaptive protective mechanism.

| Transporter Gene | Fold Upregulation in OXF-Resistant H. contortus |

|---|---|

| Hco-pgp-9a | 3-fold |

| Hco-pgp-11 | 4-fold |

| Hco-haf-9 | 2-fold |

Metabolic Inactivation Mechanisms in Resistant Parasite Strains

Increased metabolic inactivation of this compound is another strategy employed by resistant parasites. This involves the enzymatic modification of the drug into less active or inactive metabolites, which are then more easily eliminated from the parasite's system.

Studies on Haemonchus contortus have revealed that resistant strains are capable of metabolizing benzimidazole drugs, including albendazole (B1665689), more effectively than susceptible strains. Resistant worms have been shown to produce a greater number and quantity of metabolites.

One of the key metabolic pathways identified is glucosidation, where a glucose molecule is attached to the drug or its metabolites. This process, catalyzed by UDP-glucuronosyltransferases, increases the water solubility of the compound

Structure Activity Relationship Sar Studies of Albendazole 2 Aminosulfoxide and Analogues

Structural Determinants for Microtubule Binding Affinity

The binding of albendazole-2-aminosulfoxide to β-tubulin is a highly specific interaction governed by several structural features of the molecule. The core benzimidazole (B57391) ring system is a critical pharmacophore that anchors the molecule within a specific binding pocket on the β-tubulin subunit.

Key structural determinants for microtubule binding affinity include:

The Benzimidazole Nucleus: This bicyclic system is essential for activity. It is believed to interact with the hydrophobic regions of the tubulin binding pocket.

The Methyl Carbamate (B1207046) Group at Position 2: The presence of the methyl carbamate moiety at the 2-position of the benzimidazole ring is a hallmark of many potent benzimidazole anthelmintics. This group is involved in crucial hydrogen bonding interactions with amino acid residues in the binding site, which are vital for stabilizing the drug-tubulin complex.

The Substituent at Position 5: The nature of the substituent at the 5-position of the benzimidazole ring significantly influences the binding affinity. In this compound, this is a propylsulfinyl group. Molecular modeling studies have suggested that this substituent is important for forming a hydrogen bond with the amino acid residue Cys239 in the β-tubulin binding site. The size, shape, and electronic properties of this substituent can modulate the potency of the compound.

Chirality of the Sulfoxide (B87167): this compound is a chiral molecule due to the stereocenter at the sulfur atom. Research has indicated that the enantiomers can exhibit different biological activities. For instance, in studies against Taenia solium, the (+)-(R)-enantiomer of albendazole (B1665689) sulfoxide was found to be significantly more active than the (-)-(S)-enantiomer. This suggests that the spatial orientation of the sulfoxide group is a critical factor for optimal interaction with the tubulin binding site.

Influence of Chemical Substituents on Antiparasitic Efficacy in Preclinical Models

The antiparasitic efficacy of this compound analogues is directly correlated with their structural modifications. Preclinical studies, primarily in rodent models infected with various helminths, have provided insights into how different chemical substituents affect in vivo activity.

Systematic modifications of the albendazole scaffold have revealed several trends:

Modifications at the 5-Position: Changes to the propylsulfinyl group at the 5-position have a profound impact on efficacy. While the sulfoxide is a key metabolite of albendazole, further oxidation to the sulfone (albendazole sulfone) generally results in a significant loss of anthelmintic activity. The nature of the alkyl chain in the thioether precursor also influences activity, with the propyl group in albendazole being optimal for broad-spectrum efficacy.

Substitution on the Benzimidazole Ring: The introduction of other substituents on the benzimidazole ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with tubulin. For example, the presence of electron-withdrawing or electron-donating groups can influence the pKa of the benzimidazole nitrogen, which may affect its binding characteristics.

Alterations to the Carbamate Moiety: While the methyl carbamate at the 2-position is generally considered optimal, some studies have explored other ester or amide analogues. However, significant deviations from the methyl carbamate structure often lead to a reduction in antiparasitic activity, underscoring its importance for tubulin binding.

Below is a representative data table summarizing the influence of key structural modifications on the anthelmintic activity of benzimidazole carbamates, based on general findings in the field.

Table 1: Representative Structure-Activity Relationships of Benzimidazole Carbamate Analogues

| Compound | Modification from this compound | Relative Antiparasitic Activity (Preclinical Models) |

|---|---|---|

| This compound | - | High |

| Albendazole (sulfide precursor) | Sulfoxide reduced to sulfide | High (pro-drug) |

| Albendazole sulfone | Sulfoxide oxidized to sulfone | Low |

| Analogue with ethyl group at 5-position | Propyl group replaced by ethyl | Moderate to High |

| Analogue with phenyl group at 5-position | Propylsulfinyl group replaced by phenyl | Variable |

| Analogue with modified carbamate | Methyl carbamate replaced by ethyl carbamate | Moderate |

Computational Chemistry and Molecular Modeling Approaches to SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of this compound and its analogues at the atomic level. These methods provide valuable insights into the binding modes and interactions of these compounds with their target, β-tubulin.

Molecular Docking: Docking studies have been instrumental in predicting the binding orientation of this compound within the colchicine (B1669291) binding site of β-tubulin. These models have helped to identify key amino acid residues involved in the interaction, such as those in the vicinity of the 5-position substituent. Docking simulations have also provided a structural rationale for the loss of activity in drug-resistant parasites, particularly those with mutations like the phenylalanine-to-tyrosine substitution at position 200 (F200Y) of β-tubulin. The bulkier hydroxyl group of tyrosine is proposed to sterically hinder the binding of the benzimidazole molecule.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the drug-receptor complex, allowing for the assessment of the stability of the binding interactions over time. These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the interaction than static docking models.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By correlating various physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with antiparasitic efficacy, QSAR models can be developed to predict the activity of novel, untested analogues. These models can guide the design of new derivatives with potentially improved potency.

These computational approaches, in conjunction with experimental data, provide a powerful platform for understanding the intricate SAR of this compound, thereby facilitating the development of next-generation anthelmintic drugs.

Preclinical Efficacy and Biological Activity of Albendazole 2 Aminosulfoxide

In Vitro Antiparasitic Activity against Nematode and Cestode Larval Stages

Albendazole-2-aminosulfoxide has demonstrated significant in vitro activity against the larval stages of various nematodes and cestodes. Its mechanism of action involves binding to the β-tubulin of the parasite, which inhibits microtubule polymerization, leading to impaired glucose uptake and eventual death of the parasite.

Studies have shown that the effects of this compound are both time and concentration-dependent. For instance, in vitro investigations on Taenia solium and Taenia crassiceps cysts revealed that while effective, this compound requires longer incubation periods to achieve maximum efficacy compared to other anthelmintics like praziquantel (B144689) nih.gov. The effective concentrations (EC) required to kill 50% (EC50) and 99% (EC99) of Taenia crassiceps cysts after 11 days of exposure have been determined, highlighting its potency.

The (+)-(R)-enantiomer of albendazole (B1665689) sulfoxide (B87167) has been identified as the more active form against Taenia solium cysts in vitro. This was determined by measuring the inhibition of alkaline phosphatase release and parasite antigen release, with the (+)-(R)-enantiomer showing significantly greater activity than the (−)-(S)-enantiomer in a dose- and time-dependent manner asm.org.

Furthermore, research on the poultry cestode Raillietina echinobothrida has demonstrated the dose-dependent paralytic and lethal effects of albendazole, the parent compound of this compound. These studies show a clear correlation between increasing drug concentration and the time taken to induce paralysis and mortality in the worms nih.gov.

| Parasite Species | Drug Concentration | Observation Time | Effect |

| Taenia crassiceps | EC50 | 11 days | 50% mortality |

| Taenia crassiceps | EC99 | 11 days | 99% mortality |

| Raillietina echinobothrida | 0.5 mg/mL | - | Paralysis at 17.07 ± 0.6 h; Mortality at 27.10 ± 0.7 h |

| Raillietina echinobothrida | 1 mg/mL | - | Paralysis at 12.94 ± 0.6 h; Mortality at 18.25 ± 0.4 h |

| Raillietina echinobothrida | 2 mg/mL | - | Paralysis at 9.62 ± 0.6 h; Mortality at 12.98 ± 0.5 h |

| Raillietina echinobothrida | 5 mg/mL | - | Paralysis at 3.40 ± 0.4 h; Mortality at 5.72 ± 0.4 h |

| Raillietina echinobothrida | 10 mg/mL | - | Paralysis at 1.32 ± 0.2 h; Mortality at 3.22 ± 0.3 h |

| Raillietina echinobothrida | 20 mg/mL | - | Paralysis at 1.12 ± 0.3 h; Mortality at 1.85 ± 0.4 h |

In Vivo Studies in Animal Models of Helminthic Infections

The preclinical efficacy of albendazole and its active metabolite has been extensively evaluated in various animal models of helminthic infections. These studies have provided crucial data on the in vivo activity of the compound against both nematode and cestode parasites.

In a murine model of Trichinella spiralis infection, albendazole treatment has shown significant efficacy. When administered during the early stage of infection (enteral phase), a 100% reduction in larvae was observed. In the late stage of infection (parenteral phase), the reduction rate was 71% compared to the control group nih.govresearchgate.net. Another study in mice infected with T. spiralis found that albendazole was highly effective against the intestinal and muscle phases of the infection, with its action being dependent on the timing of administration bibliotekanauki.pl.

Studies in sheep experimentally infected with the gastrointestinal nematode Haemonchus contortus have also demonstrated the high efficacy of albendazole. In one study, a 100% reduction in fecal egg counts was observed following treatment, indicating the susceptibility of this parasite to the drug researchgate.net. However, the emergence of albendazole-resistant strains of H. contortus is a significant concern, and some studies have shown a lack of efficacy in such populations, even with modified dosing strategies nih.govscielo.org.za.

In cattle with nematode infections, albendazole has been shown to be highly effective against a range of adult and larval stage parasites. At a dose of 5.0 mg/kg, at least 95% of all adult nematodes were removed, and at 10 mg/kg, the efficacy increased to at least 97% nih.gov.

| Animal Model | Parasite Species | Treatment Details | Key Findings |

| Mice | Trichinella spiralis | 20 mg/kg albendazole for 15 days (early stage) | 100% reduction in larvae |

| Mice | Trichinella spiralis | 20 mg/kg albendazole for 30 days (late stage) | 71% reduction in larvae |

| Lambs | Haemonchus contortus | Standard albendazole dose | 100% reduction in fecal egg counts |

| Cattle | Various nematodes | 5.0 mg/kg albendazole | At least 95% removal of adult nematodes |

| Cattle | Various nematodes | 10 mg/kg albendazole | At least 97% removal of adult nematodes |

Developmental Toxicology Studies of this compound in Non-Mammalian and Mammalian Models

The developmental toxicology of albendazole and its metabolites has been a subject of investigation to understand their potential effects on embryonic and fetal development.

Studies using zebrafish embryos have provided insights into the developmental toxicity of albendazole and its metabolites. Research has shown that albendazole itself can cause malformations of the head and tail, as well as embryonic lethality, at concentrations as low as 0.3 μM nih.gov. In contrast, its primary metabolites, including this compound, did not exhibit developmental toxicity at the tested concentrations. This suggests that in the zebrafish model, the parent compound is the primary teratogen, and its metabolism to the sulfoxide derivative represents a detoxification pathway nih.gov.

In mammalian models, both albendazole and its active metabolite, this compound, have been shown to possess teratogenic potential. Studies in pregnant rats administered racemic albendazole sulfoxide on day 10 of gestation revealed an increase in embryo resorption at higher doses. Furthermore, a significant increase in the incidence of external and skeletal malformations, primarily affecting the tail, vertebrae, and ribs, was observed at a dose of 10 mg/kg kisti.re.kr. These findings indicate that this compound can induce embryotoxic and teratogenic effects in rats researchgate.net.

Conversely, a study in pregnant CF1 mice administered albendazole sulfoxide during the preimplantation period (days 1, 2, or 3 of pregnancy) found no significant adverse effects on embryo development. The number of collected embryos, their morphological normality, differentiation rate, and cell number were not significantly different from the control group nih.gov. This suggests that the teratogenic effects may be species-specific and dependent on the timing of exposure during gestation.

Research on Nanoparticle Formulations and Targeted Delivery Systems for Enhanced Preclinical Activity

A significant challenge with albendazole and its active metabolite is their poor water solubility, which can limit oral absorption and bioavailability. To overcome this, research has focused on developing nanoparticle formulations and targeted delivery systems to enhance their preclinical activity.

Various types of nanoparticles, including solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanostructured lipid carriers, have been investigated to improve the delivery of albendazole and this compound researchgate.net. For instance, albendazole sulfoxide-loaded chitosan-poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been evaluated for the treatment of cystic echinococcosis in mice. In this study, the nanoparticle formulation showed a statistically significant therapeutic effect in reducing the weight and volume of cysts compared to the control group, suggesting enhanced efficacy nih.gov.

Another approach involves the use of sulfonated graphene oxide as a nanocarrier for albendazole. In vitro studies on Echinococcus granulosus protoscoleces demonstrated that this nanocomplex was significantly more effective at neutralizing the parasites compared to albendazole alone nih.gov. Similarly, albendazole nanocrystals have shown effective scolicidal activity against E. granulosus protoscoleces in vitro, with a higher permeability and scolicidal rate compared to the standard form of the drug annals-parasitology.eu.

These novel formulations aim to increase the solubility and dissolution rate of albendazole and its metabolites, thereby improving their oral absorption and bioavailability, which could lead to enhanced therapeutic efficacy in vivo researchgate.netzenodo.org.

| Nanoparticle Formulation | Key Features | Enhancement of Preclinical Activity |

| Albendazole sulfoxide-loaded chitosan-PLGA nanoparticles | Polymeric nanoparticles with chitosan (B1678972) coating | Significant reduction in cyst weight and volume in mice with cystic echinococcosis |

| Albendazole-loaded sulfonated graphene oxide | Nanocarrier for albendazole | Approximately 18% more effective at neutralizing Echinococcus protoscoleces in vitro |

| Albendazole nanocrystals | Nanoscale drug particles | Higher permeability and scolicidal rate against E. granulosus protoscoleces in vitro |

Future Research Directions and Translational Perspectives

Elucidation of Remaining Unknown Metabolic Pathways and Enzymes

The biotransformation of albendazole (B1665689) is a complex process involving multiple enzymatic steps. After oral administration, albendazole is rapidly metabolized to albendazole sulfoxide (B87167) (ABZ-SO), which is then further converted to two main metabolites: albendazole sulfone (ABZ-SO2) and Albendazole-2-aminosulfoxide (also known as albendazole-2-aminosulfone or ABZ-2-NH2-SO2). researchgate.netnih.gov This process is primarily mediated by flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) enzymes in the liver. scielo.br Specifically, enzymes like CYP3A4, CYP1A2, CYP2J2, and CYP2C19 have been implicated in the various oxidative stages of albendazole metabolism. washington.eduresearchgate.netresearchgate.net

While the pathway leading to the formation of this compound is generally understood to involve oxidative and hydrolytic metabolism, the subsequent fate of this compound within the body is largely uncharacterized. researchgate.net A significant gap in current knowledge is whether this compound serves as a terminal metabolite or if it undergoes further biotransformation into yet unidentified downstream products.

Future research must prioritize the identification of these potential subsequent metabolic pathways. This involves incubating this compound with human liver microsomes and recombinant CYP enzymes to identify which specific isoforms, if any, are responsible for its further breakdown. Such studies will clarify its metabolic clearance rate and help identify novel, trace-level metabolites that may have been previously overlooked. A complete map of the metabolic cascade is crucial for a full toxicological and pharmacological assessment.

Comprehensive Enantioselective Pharmacodynamic Investigations

The issue of chirality is paramount in the pharmacology of albendazole's primary metabolite, albendazole sulfoxide, which exists as two enantiomers, (+) and (-)-ASOX, with distinct pharmacokinetic profiles. scielo.brnih.gov However, unlike its sulfoxide precursor, this compound is considered to be an achiral, or non-chiral, molecule. researchgate.netscielo.br Consequently, it does not exist in different enantiomeric forms.

Furthermore, current scientific literature widely assumes that this compound, along with albendazole sulfone, is anthelmintically inactive. researchgate.net This assumption is based on initial studies, but a comprehensive investigation into its broader pharmacodynamic profile is lacking. Future research should rigorously challenge this assumption.

Advanced Analytical Techniques for Trace Metabolite Profiling

The accurate detection and quantification of drug metabolites are fundamental to pharmacokinetic and metabolic research. Historically, high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection has been the standard for measuring albendazole and its metabolites in biological matrices like plasma and tissue. nih.govresearcher.life However, these methods may lack the sensitivity required to detect very low-concentration or transient metabolites.

The evolution of analytical technology, particularly the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), has revolutionized metabolite profiling. researchgate.netqmul.ac.uk These methods offer superior sensitivity and specificity, allowing for the simultaneous quantification of the parent drug and multiple metabolites, including this compound, even at trace levels. More recent advancements include the use of ultra-high-performance liquid chromatography (UPLC), which provides faster and more efficient separations. researchgate.net

| Analytical Technique | Principle | Application in Albendazole Metabolite Analysis | Reference |

| HPLC-UV/FLD | Separation by liquid chromatography, detection by UV absorbance or fluorescence. | Simultaneous determination of albendazole sulfoxide and sulfone in plasma. | |

| UPLC-FLD | High-efficiency liquid chromatography separation with fluorescence detection. | Rapid and efficient detection of albendazole and its three main metabolites in animal muscle tissue. | researchgate.net |

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for high specificity. | Sensitive and rapid determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies. | qmul.ac.uk |

| Untargeted Metabolomics | Global profiling of all detectable small molecules in a biological sample, often using high-resolution mass spectrometry. | Identification of metabolic pathways and discovery of novel or unexpected drug metabolites. |

The next frontier in this area is the application of untargeted metabolomics and fluxomics. These powerful approaches can survey the entire metabolic landscape of a biological sample, offering the potential to discover previously unknown metabolites of this compound. By using stable isotope labeling, fluxomics can trace the flow of atoms through metabolic pathways in real-time. Applying these advanced techniques is essential for fully elucidating the complete metabolic fate of albendazole and will be instrumental in identifying any trace metabolites that could have unappreciated biological significance.

Q & A

Basic: What validated analytical methods are recommended for quantifying Albendazole-2-aminosulfoxide in pharmacokinetic studies?

Answer: High-performance liquid chromatography (HPLC) remains the gold standard for quantifying this compound in biological matrices. Method validation should include parameters such as specificity (no interference from metabolites), linearity (5–100 µg/mL range), accuracy (recovery rates ≥90%), and precision (RSD <5%). Recent revisions to pharmacopeial methods emphasize replacing obsolete reagents with accessible alternatives while maintaining resolution (e.g., using C18 columns with mobile phases of acetonitrile and phosphate buffer) . Cross-validation with LC-MS/MS is recommended for confirmatory studies.

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer: Key properties include:

- Stability : Stable under standard lab conditions (25°C, dry environment) but degrades in the presence of strong oxidizers .

- Reactivity : Forms hazardous byproducts when exposed to oxidizing agents; avoid contact with peroxides or nitrates .

- Solubility : Poor aqueous solubility (0.2 mg/mL at pH 7.4), necessitating use of co-solvents like DMSO for in vitro assays .

- Storage : Store in airtight, light-resistant containers at controlled humidity (<30% RH) to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in this compound’s reported metabolic pathways across preclinical models?

Answer: Contradictions often arise from interspecies variations in cytochrome P450 (CYP) enzyme expression. To address this:

- Conduct comparative metabolism studies using liver microsomes from human, rat, and canine models.

- Apply isotope-labeled tracers (e.g., ¹⁴C-Albendazole) to track metabolite distribution via autoradiography .

- Validate findings using knockout murine models (e.g., CYP3A4-deficient mice) to isolate pathway contributions .

Advanced: What methodological considerations are required for assessing this compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing : Use forced degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

- pH-Dependent Kinetics : Evaluate hydrolysis rates in buffers (pH 1–9) to simulate gastrointestinal and systemic environments.

- Reactive Intermediate Trapping : Employ scavengers like glutathione to detect electrophilic intermediates during oxidative stress .

Advanced: How should researchers design in vitro studies to evaluate this compound’s efficacy against resistant helminth strains?

Answer:

- Strain Selection : Use clinically isolated resistant strains (e.g., β-tubulin E198A mutants) alongside susceptible controls .

- Concentration Gradients : Test 0.1–50 µM doses to establish IC₅₀ values, accounting for solubility limits with vehicle controls (e.g., 1% DMSO) .

- Time-Kill Assays : Monitor parasite motility and ATP levels over 72 hours to differentiate static vs. cidal effects .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile), lab coats, and safety goggles .

- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: What statistical approaches are recommended for interpreting dose-response relationships in this compound toxicity studies?

Answer:

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients .

- Bootstrap Resampling : Estimate confidence intervals for small-sample datasets (n < 10) .

- ANOVA with Tukey’s Post Hoc : Compare toxicity across multiple doses and cell lines (e.g., HepG2 vs. primary hepatocytes) .

Advanced: How can pharmacokinetic modeling improve the prediction of this compound’s tissue distribution?

Answer:

- Compartmental Modeling : Use two-compartment models to estimate distribution half-life (t₁/₂α) and volume of distribution (Vd) .

- Physiologically Based Pharmacokinetics (PBPK) : Incorporate organ-specific parameters (e.g., hepatic blood flow, tissue:plasma partition coefficients) to simulate brain or placental penetration .

- Monte Carlo Simulations : Predict interindividual variability in patients with hepatic impairment .

Basic: How should researchers present this compound data in tables and figures to meet publication standards?

Answer:

- Tables : Use Microsoft Word’s table function with numbered titles (e.g., Table I) and footnotes for abbreviations. Report mean ± SD (n ≥ 3) in separate cells .

- Figures : Include error bars in dose-response curves and annotate significance (***p < 0.001). Avoid duplicating data in text and visuals .

- Supplementary Material : Provide raw HPLC chromatograms and stability study protocols in appendices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.